![molecular formula C21H25ClN2O4 B3459470 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3459470.png)
1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a potent agonist of the serotonin receptor and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to an increase in serotonin neurotransmission. This activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine are similar to those of other psychedelics such as LSD and psilocybin. These effects include changes in perception, mood, and thought processes. 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise and targeted research on the effects of serotonin neurotransmission. However, one limitation is the potential for 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine to cause adverse effects in animal models, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Another area of interest is its use as a research tool to better understand the role of serotonin neurotransmission in the brain. Additionally, further research is needed to determine the safety and efficacy of 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in animal models and humans.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications and as a research tool to better understand the role of serotonin neurotransmission in the brain. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in the field of neuroscience and mental health.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-9-7-23(8-10-24)14-15-5-4-6-17(22)11-15/h4-6,11-13H,7-10,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJHTQIEJWRKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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